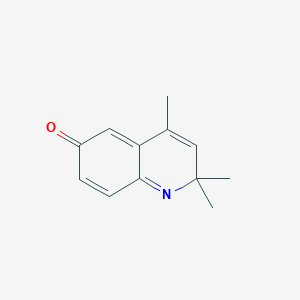
2,2,4-Trimethylquinolin-6-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,2,4-Trimethylquinolin-6-one, often involves nucleophilic substitution reactions, cyclization, and condensation processes. Techniques such as the one-pot synthesis, which incorporates multiple steps into a single reaction without the need to isolate intermediates, are commonly employed for efficiency and yield improvement. For example, the Ugi-azide reaction followed by palladium-catalyzed azide-isocyanide cross-coupling/cyclization has been reported for the synthesis of quinoline derivatives, demonstrating the versatility and adaptability of synthetic routes for such compounds (Xiong et al., 2022).
Aplicaciones Científicas De Investigación
-
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones by Direct Carbonylation
- Scientific Field : Organic Chemistry
- Summary of Application : The derivatives of quinolin-2-one and phenanthridin-6-one are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
- Methods of Application : The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is reviewed. The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .
- Results or Outcomes : These reactions have aroused great interest and gave us a clear direction for future research .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
- Scientific Field : Medicinal Chemistry
- Summary of Application : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods of Application : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
-
Chemistry and Therapeutic Potential of Functionalized Quinoline Motifs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
- Scientific Field : Organic Chemistry
- Summary of Application : The hydrogenation of 3-alkyl-2,4-s-diphenylquinoline was achieved using HB(C 6 F 5) 2 and bubbling about 20 bars of H 2 in the presence of toluene solvent and a chiral diene to afford twenty examples of 1,2,3,4-tetrahydroquinoline derivatives .
- Methods of Application : The synthesis of these compounds was achieved using HB(C 6 F 5) 2 and bubbling about 20 bars of H 2 in the presence of toluene solvent and a chiral diene .
- Results or Outcomes : This method afforded twenty examples of 1,2,3,4-tetrahydroquinoline derivatives .
Propiedades
IUPAC Name |
2,2,4-trimethylquinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWOWQYHLDQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C2C1=CC(=O)C=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193693 | |
| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylquinolin-6-one | |
CAS RN |
4071-18-5 | |
| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






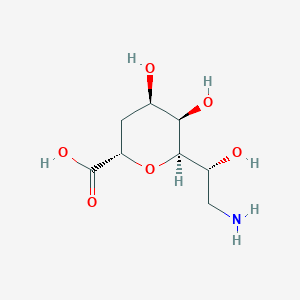
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
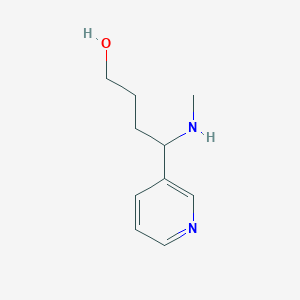
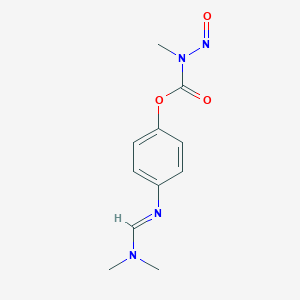
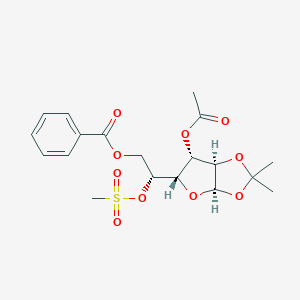
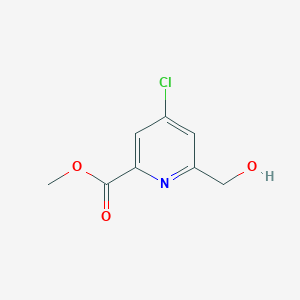
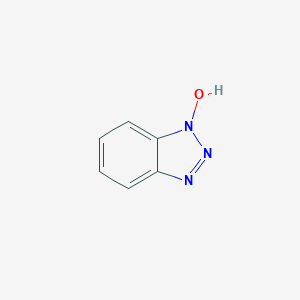

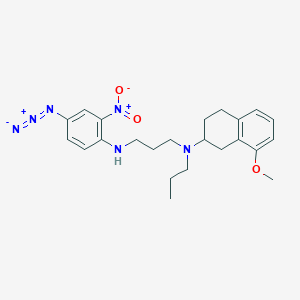

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)